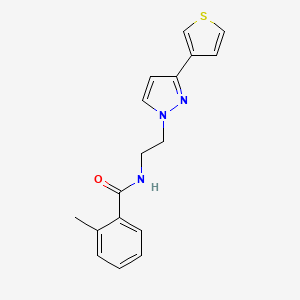

2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-13-4-2-3-5-15(13)17(21)18-8-10-20-9-6-16(19-20)14-7-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAODJMKCGXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Aplicaciones Científicas De Investigación

2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Shares the benzamide backbone but substitutes the pyrazole-thiophene-ethyl group with a hydroxy-dimethyl-ethyl chain.

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely use of pyrazole-thiophene-ethylamine in the target compound’s synthesis.

N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide ()

- Structural Differences : Replaces the thiophene ring with a fluoropyridine and introduces a triazole substituent on the benzamide.

- Bioactivity : Acts as a dual orexin receptor antagonist, highlighting the pharmacological relevance of pyrazole-linked benzamides in central nervous system (CNS) targeting. The thiophene in the target compound may alter receptor binding affinity or selectivity compared to fluoropyridine.

2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ()

- Substituent Variation : Contains chloro-fluoro substitutions on the benzamide and a pyridazine-pyrazole system.

- Physicochemical Properties : Halogen atoms may enhance lipophilicity and metabolic stability compared to the methyl and thiophene groups in the target compound.

Pharmacological and Physicochemical Properties

- Thiophene’s electron-rich nature may enhance π-π stacking interactions in receptor binding compared to pyridine or triazole analogues.

- Solubility and Stability : The methyl group on the benzamide may improve solubility relative to halogenated derivatives (), while the thiophene-pyrazole system could reduce metabolic degradation compared to imidazole-based compounds ().

Actividad Biológica

2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, with the CAS number 2034586-53-1, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide core, which is substituted with both thiophene and pyrazole moieties, potentially conferring diverse biological activities.

- Molecular Formula : C₁₇H₁₇N₃OS

- Molecular Weight : 311.4 g/mol

- Structural Features : The presence of thiophene and pyrazole rings enhances its potential pharmacological properties, making it a candidate for various biological applications.

The biological activity of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : The presence of thiophene and pyrazole rings has been linked to enhanced antibacterial properties. These compounds may inhibit bacterial growth by interfering with folate synthesis pathways, similar to sulfonamides that mimic para-aminobenzoic acid (PABA).

- Anticancer Potential : Some studies have suggested that compounds containing pyrazole and thiophene moieties can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide:

- Antibacterial Studies : A study demonstrated that compounds similar to 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis.

- Anticancer Research : In vitro studies have shown that derivatives with thiophene and pyrazole structures can inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Comparative Analysis

To better understand the biological activity of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Contains methoxy group | Antibacterial |

| Benzothiazole derivatives | Known for antimicrobial properties | Antimicrobial |

| Benzimidazole derivatives | Studied for antibacterial effects | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.